N-Chloro-N-cyclohexylbenzenesulfonamide
Overview
Description
Synthesis Analysis
This compound is usually synthesized from N-cyclohexylbenzenesulfonamide, which in turn is prepared from cyclohexylamine and benzenesulfonyl chloride. The N-chlorination of this compound can be achieved using sodium hypochlorite (NaOCl) solution at low temperatures. It’s important to protect this reagent from prolonged light exposure and moisture to avoid decomposition and should be stored under nitrogen in dark conditions.Molecular Structure Analysis
The molecular formula of N-Chloro-N-cyclohexylbenzenesulfonamide is C12H16ClNO2S . It has a molecular weight of 273.78 .Chemical Reactions Analysis
This compound is used for radical chlorination at allylic, benzylic, and carbon positions in organic compounds. This process is crucial for modifying organic molecules in various chemical syntheses. It has also been utilized as a benign electrophilic cyanation reagent for creating benzonitriles from aryl bromides, including electronically different and sterically demanding substrates.Physical and Chemical Properties Analysis
This compound has a boiling point of 389.6±25.0 °C (Predicted) and a density of 1.31±0.1 g/cm3 (Predicted) . It is insoluble in water and petroleum ether.Scientific Research Applications
Chemical Properties and Synthesis
N-Chloro-N-cyclohexylbenzenesulfonamide demonstrates certain unique chemical properties, such as a melting point of 42°C and solubility in organic solvents like benzene and dichloromethane. It's insoluble in water and petroleum ether. This compound is usually synthesized from N-cyclohexylbenzenesulfonamide, which in turn is prepared from cyclohexylamine and benzenesulfonyl chloride. The N-chlorination of this compound can be achieved using sodium hypochlorite (NaOCl) solution at low temperatures. It's important to protect this reagent from prolonged light exposure and moisture to avoid decomposition and should be stored under nitrogen in dark conditions (Maynard, 2001).
Reactivity and Applications
- Use in Radical Chlorination : this compound is used for radical chlorination at allylic, benzylic, and carbon positions in organic compounds. This process is crucial for modifying organic molecules in various chemical syntheses.
- Synthesis of Benzonitriles : It has been utilized as a benign electrophilic cyanation reagent for creating benzonitriles from aryl bromides, including electronically different and sterically demanding substrates. This methodology has proven efficient for synthesizing pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
Related Compounds and Applications
While not directly about this compound, studies on related compounds shed light on the broader application of sulfonamides:
- Antibacterial Activity : Sulfonamide compounds, like 4-chloro-2-mercaptobenzenesulfonamides, have been explored for their antibacterial activity against Gram-positive bacteria strains (Sławiński et al., 2013).
- Cancer Research : Dibenzenesulfonamides have been studied for their anticancer effects by inducing apoptosis and autophagy pathways. They have also shown inhibitory effects on carbonic anhydrase isoenzymes associated with tumors (Gul et al., 2018).
Properties
IUPAC Name |
N-chloro-N-cyclohexylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c13-14(11-7-3-1-4-8-11)17(15,16)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVOAAWFMJRINI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(S(=O)(=O)C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601578 | |
Record name | N-Chloro-N-cyclohexylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15963-66-3 | |
Record name | N-Chloro-N-cyclohexylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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